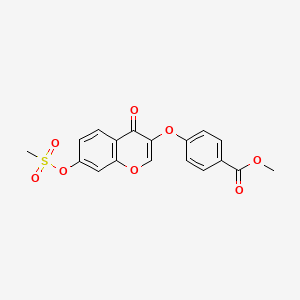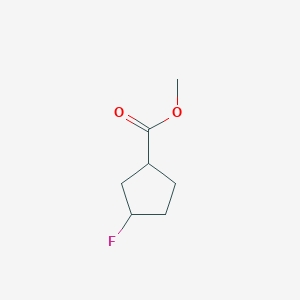
N-(4-(N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)isobutyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-(N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)isobutyramide” is a complex organic compound. It contains a thiophene ring, a piperidine ring, and an isobutyramide group . The compound is likely to be a synthetic product, as it has a complex structure that is not commonly found in nature .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring, the introduction of the thiophene group, and the attachment of the isobutyramide group . The exact synthesis process would depend on the specific starting materials and reaction conditions .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. The piperidine ring is a six-membered ring with one nitrogen atom, and the thiophene ring is a five-membered ring with one sulfur atom . The isobutyramide group contains a carbonyl group (C=O) and an amide group (NH2) .Chemical Reactions Analysis
The compound’s chemical reactivity would be influenced by its functional groups. The piperidine ring might undergo reactions such as hydrogenation, cyclization, cycloaddition, annulation, and amination . The thiophene ring could participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the piperidine ring might influence its solubility and boiling point . The compound’s molecular weight is another important property .Aplicaciones Científicas De Investigación
Melanin-Concentrating Hormone Receptor (MCH1) Antagonists
N-(4-(N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)isobutyramide is structurally related to arylacetamides, which have been explored for their role in improving pharmacokinetic properties of high-throughput screening lead compounds. For instance, N-[5-(1-{3-[2,2-bis-(4-fluoro-phenyl)-acetylamino]-propyl}-piperidin-4-yl)-2,4-difluoro-phenyl]-isobutyramide (SNAP 102739, 5m) and its analogs have demonstrated inhibition of MCH-evoked drinking effects and showed oral in vivo efficacy in anxiety models. This indicates the relevance of similar compounds in modulating MCH1 receptors, which are involved in various physiological functions including feeding, energy metabolism, and cognitive functions (Jiang et al., 2007).
Beta(3) Adrenergic Receptor Agonists
Compounds related to this compound have been studied as potential beta(3) adrenergic receptor agonists. For example, novel (4-piperidin-1-yl)-phenyl sulfonamides demonstrated significant potency and selectivity for human beta(3) receptors, indicating their potential therapeutic applications in conditions modulated by beta(3) receptors (Hu et al., 2001).
Anti-Cancer Applications
Certain derivatives structurally related to this compound have shown promising anti-cancer activities. For example, novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives exhibited significant anti-angiogenic and DNA cleavage activities, suggesting their potential as anticancer agents (Kambappa et al., 2017).
Synthesis and Structural Studies
This compound and its derivatives have been involved in various synthesis and structural studies. For instance, research has been conducted on the crystal structures of related piperazine derivatives, providing insights into their anti-malarial activity and elucidating the importance of certain molecular conformations and substituents for generating biological activity (Cunico et al., 2009).
Direcciones Futuras
The future research directions for this compound could include further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. It could also be interesting to study its potential applications in pharmaceuticals or other industries .
Mecanismo De Acción
Target of Action
Similar compounds with a sulfonamide or sulfamide moiety have been found to exhibit potent cb1r (cannabinoid receptor type 1) activity .
Mode of Action
It’s worth noting that compounds with similar structures have been found to interact with their targets through hydrogen bonds .
Biochemical Pathways
Compounds with similar structures have been found to affect the cannabinoid receptor pathways .
Pharmacokinetics
Compounds with a sulfonamide or sulfamide moiety and a tpsa value over 90 å 2 are considered to have a low probability to cross the blood-brain barrier (bbb), suggesting peripheral restriction .
Result of Action
Similar compounds have been found to exhibit antagonist activity at the cb1r, which could potentially lead to various physiological effects .
Propiedades
IUPAC Name |
2-methyl-N-[4-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methylsulfamoyl]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O3S2/c1-16(2)21(25)23-19-3-5-20(6-4-19)29(26,27)22-13-17-7-10-24(11-8-17)14-18-9-12-28-15-18/h3-6,9,12,15-17,22H,7-8,10-11,13-14H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHPNXLIKOKAOOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-(3-fluorophenyl)acetamide](/img/structure/B2809960.png)


![2-[(4-Methylphenyl)sulfonyl]acetohydrazide](/img/structure/B2809965.png)


![N-(cyanomethyl)-1-methyl-6-oxo-2-[4-(trifluoromethyl)phenyl]piperidine-3-carboxamide](/img/structure/B2809972.png)

![(2S)-2-[(2-ethoxybenzoyl)amino]-3-methylbutanoic acid](/img/structure/B2809974.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-(ethanesulfonyl)benzamide](/img/structure/B2809977.png)
![2-(4-Ethylpiperazin-1-yl)-6-fluorobenzo[d]thiazole hydrochloride](/img/structure/B2809979.png)
![N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]ethanesulfonamide](/img/structure/B2809980.png)
![4-((2,6-dimethylmorpholino)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2809983.png)
